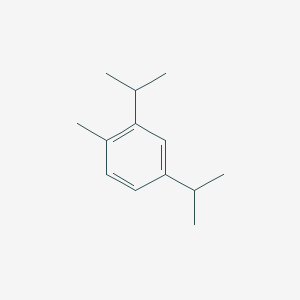
1-Methyl-2,4-diisopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of benzene, where the benzene ring is substituted with one methyl group and two isopropyl groups at the 2 and 4 positions . This compound is a colorless liquid that is immiscible in water and has a distinct aromatic odor.
Métodos De Preparación
1-Methyl-2,4-diisopropylbenzene can be synthesized through the alkylation of toluene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction typically proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)(\text{CH}(\text{CH}_3)_2)_2 ]
In industrial settings, this compound can also be produced through transalkylation reactions, where triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .
Análisis De Reacciones Químicas
1-Methyl-2,4-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methyl-2,4-diisopropylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds, including dihydroxylbenzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used as a solvent and a diluent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,4-diisopropylbenzene involves its interaction with molecular targets and pathways within chemical reactions. The compound’s aromatic ring and substituents play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in polymerization or pharmaceutical applications .
Comparación Con Compuestos Similares
1-Methyl-2,4-diisopropylbenzene can be compared with other diisopropylbenzene isomers, such as:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
These compounds share similar chemical properties but differ in the positions of the isopropyl groups on the benzene ring. The unique positioning of the methyl and isopropyl groups in this compound gives it distinct reactivity and applications .
Propiedades
Número CAS |
1460-98-6 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
1-methyl-2,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H20/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h6-10H,1-5H3 |
Clave InChI |
LDBOQVVHBQWYRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















